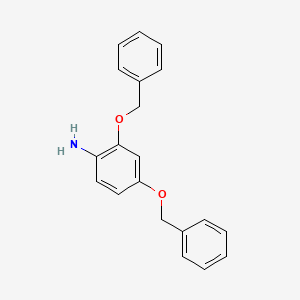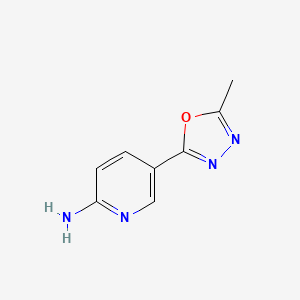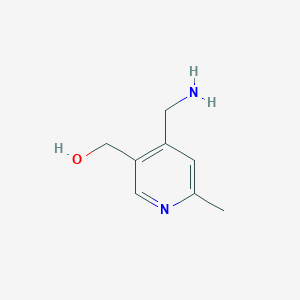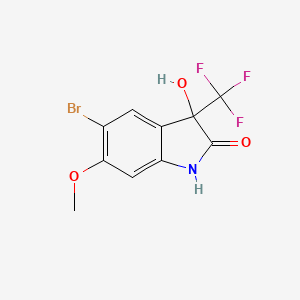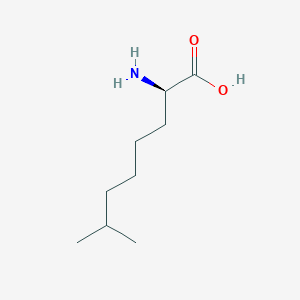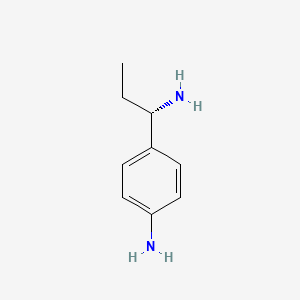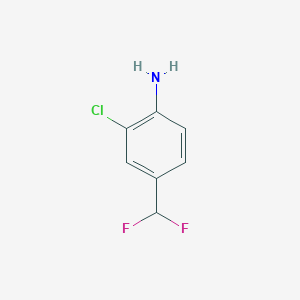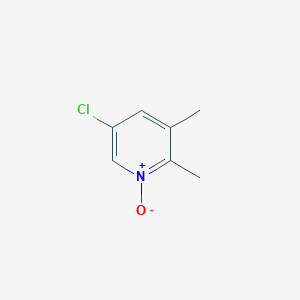
5-Chloro-2,3-dimethylpyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3-dimethylpyridine 1-oxide is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and two methyl groups at the 2- and 3-positions, along with an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethylpyridine 1-oxide typically involves the chlorination of 2,3-dimethylpyridine N-oxide. One common method includes the following steps:
Starting Material: 2,3-Dimethylpyridine N-oxide.
Chlorination: The reaction is carried out using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an appropriate solvent like acetonitrile (CH3CN).
Reaction Conditions: The mixture is refluxed for several hours to ensure complete chlorination.
Isolation: The product is then isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,3-dimethylpyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The N-oxide can be reduced back to the corresponding amine using reducing agents like zinc dust and acetic acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar solvents.
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: 2,3-Dimethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2,3-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,3-dimethylpyridine 1-oxide largely depends on its chemical reactivity. The N-oxide group can participate in various reactions, acting as an electron-withdrawing group that influences the reactivity of the pyridine ring. This can affect the compound’s interaction with biological targets, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylpyridine N-oxide: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chloro-2,3-dimethylpyridine: Similar structure but without the N-oxide group, affecting its chemical properties and reactivity.
5-Bromo-2,3-dimethylpyridine 1-oxide: Bromine instead of chlorine, which can lead to different reactivity patterns.
Uniqueness
5-Chloro-2,3-dimethylpyridine 1-oxide is unique due to the combination of the chlorine substituent and the N-oxide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and potential biological activities.
Propriétés
Formule moléculaire |
C7H8ClNO |
|---|---|
Poids moléculaire |
157.60 g/mol |
Nom IUPAC |
5-chloro-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |
Clé InChI |
ZAHUWPJOAKYIOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C[N+](=C1C)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
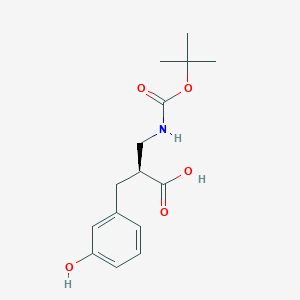
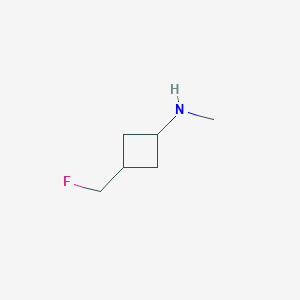
![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
